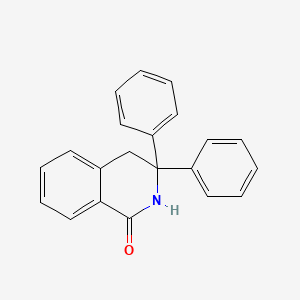

3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one

描述

3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one is a useful research compound. Its molecular formula is C21H17NO and its molecular weight is 299.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,3-Diphenyl-3,4-dihydroisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and neuroprotective effects. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N0. Its structure features a dihydroisoquinoline core with two phenyl groups attached at the 3-position. This configuration is essential for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of 3,4-dihydroisoquinoline compounds exhibit significant antimicrobial properties. For instance:

- Study Findings : A series of 3,4-dihydroisoquinoline derivatives were tested against various bacterial strains, demonstrating varying degrees of effectiveness. Some compounds showed minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 16 | Staphylococcus aureus |

| 2 | 32 | Escherichia coli |

| 3 | 64 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- In Vitro Studies : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited cytotoxic effects with an IC50 value of approximately 25 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 20 |

Neuroprotective Effects

The neuroprotective properties of isoquinoline derivatives have been investigated with promising results:

- Mechanism of Action : It is suggested that these compounds may inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating Alzheimer's disease. Inhibition rates were recorded at around 50% at a concentration of 10 µM .

Case Studies

-

Case Study on Anticancer Activity :

A recent study synthesized several derivatives of 3,4-dihydroisoquinolin-1(2H)-one and evaluated their anticancer activities using MTT assays. The results indicated that some derivatives were significantly more potent than standard chemotherapeutic agents . -

Neuroprotective Study :

Another study focused on the neuroprotective effects of various isoquinoline derivatives in a mouse model of neurodegeneration. The results showed that treatment with these compounds led to reduced neuronal death and improved cognitive function .

科学研究应用

Medicinal Applications

1. Neurological Disorders

Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one, including 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2H)-one, act as positive allosteric modulators (PAMs) of the dopamine D1 receptor. This mechanism suggests potential therapeutic applications in treating neurological disorders such as:

- Parkinson's Disease : The compound may improve motor symptoms and cognitive impairments associated with this condition .

- Schizophrenia : It is believed to alleviate negative symptoms and cognitive deficits in patients suffering from schizophrenia .

- Alzheimer's Disease : The compound may also be beneficial in managing cognitive decline associated with Alzheimer's .

2. Antidepressant and ADHD Treatment

The compound has shown promise in treating depression and attention deficit-hyperactivity disorder (ADHD), indicating its broad spectrum of neurological applications .

Agricultural Applications

1. Antifungal Activity

Recent studies have explored the use of 3,4-dihydroisoquinolin-1(2H)-one derivatives for plant disease management. A notable application involves its effectiveness against the phytopathogen Pythium recalcitrans. Key findings include:

- Efficacy : Derivatives exhibited superior antifungal activity compared to commercial agents like hymexazol. For instance, one derivative demonstrated an EC50 value of 14 mM against P. recalcitrans, significantly outperforming hymexazol at 37.7 mM .

- Preventive Efficacy : In vivo tests revealed that a specific derivative achieved a preventive efficacy of 96.5% at a dosage of 5 mg per pot .

Case Studies

化学反应分析

Synthetic Preparation and Cyclization

The core structure of 3,4-dihydroisoquinolin-1(2H)-one derivatives is often synthesized via Castagnoli–Cushman reactions (CCR). For example:

-

Cyclocondensation : Reaction of homophthalic anhydride with imines or aldehydes under basic conditions forms the dihydroisoquinolinone scaffold .

-

N-Substitution : Alkylation or acylation at the N-position can occur post-cyclization. A three-step protocol involving cross-coupling, cyclization, and N-deprotection/alkylation has been used for N-functionalized derivatives .

Example protocol :

text1. Cross-coupling of ethyl 2-bromobenzoate with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate. 2. Base-mediated cyclization to form the dihydroisoquinolinone core. 3. N-Deprotection (e.g., Boc removal) followed by alkylation with electrophiles[4].

Functionalization via Organocatalytic Asymmetric Reactions

Organocatalysis enables stereoselective modifications:

-

Aza-Henry Reaction : Nitroalkanes react with aldimines to form trans-3,4-disubstituted derivatives with up to 95% enantiomeric excess (ee) using quinine-based squaramide catalysts .

-

Oxidation : PCC (pyridinium chlorochromate) oxidizes hemiaminal intermediates to yield ketones .

Key stereochemical outcomes :

| Reaction Step | Diastereoselectivity | Enantioselectivity | Conditions |

|---|---|---|---|

| Aza-Henry addition | >20:1 dr | 40–95% ee | Toluene, −20°C |

| Oxidation | Single product | N/A | RT, PCC |

Modification at the C3 and C4 Positions

The C3 and C4 positions are amenable to substitution:

-

C3-Aryl Groups : Introduced via Suzuki–Miyaura cross-coupling or direct arylation during CCR .

-

C4-Carboxyl Groups : Critical for bioactivity; esterification or amidation at C4 modulates physicochemical properties .

Structure–Activity Relationship (SAR) Insights :

| Position | Functional Group | Role in Bioactivity | Example Modification |

|---|---|---|---|

| C3 | Phenyl | Enhances hydrophobic interactions | 3-Phenyl derivatives |

| C4 | COOH | Essential for binding (e.g., enzyme inhibition) | Methyl ester prodrugs |

N-Alkylation and Acylation

The NH group in the dihydroisoquinolinone ring undergoes alkylation or acylation:

-

N-Benzylation : Reaction with benzyl halides in the presence of bases like K₂CO₃ yields N-benzyl derivatives .

-

Sulfonamide Formation : Sulfonyl chlorides react with the NH group to produce sulfonamides (e.g., AKR1C3 inhibitors) .

Example reaction :

Oxidation and Ring-Opening Reactions

属性

IUPAC Name |

3,3-diphenyl-2,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c23-20-19-14-8-7-9-16(19)15-21(22-20,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVIXDIOOBLBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)NC1(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298467 | |

| Record name | 3,3-diphenyl-3,4-dihydroisoquinolin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23966-62-3 | |

| Record name | NSC123355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-diphenyl-3,4-dihydroisoquinolin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。